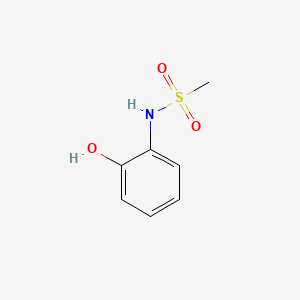

N-(2-hydroxyphenyl)methanesulfonamide

Description

Contextualization of Methanesulfonamide (B31651) Derivatives in Chemical Biology Research

The methanesulfonamide group is a pivotal structural motif in the landscape of medicinal chemistry and chemical biology. As a sulfonamide variant, it is integral to the design of numerous therapeutic agents due to its chemical stability and ability to form hydrogen bonds, which facilitates interactions with biological targets. Sulfonamide-based compounds were among the first effective antimicrobial drugs developed and continue to be a cornerstone of pharmaceutical research. nih.govresearchgate.net

In modern drug discovery, methanesulfonamide derivatives are explored for a vast array of pharmacological activities. nih.gov Researchers have successfully synthesized and evaluated these derivatives as potent inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), leading to the development of anti-inflammatory agents. nih.gov Furthermore, specific methanesulfonamide-containing pyrimidine (B1678525) and pyrrole (B145914) structures have been identified as highly potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov The versatility of the methanesulfonamide moiety allows it to be incorporated into diverse molecular scaffolds to create compounds with antibacterial, antiviral, anticancer, and hypoglycemic properties. researchgate.net Its role can range from being a simple solvent or catalyst in complex chemical reactions, such as the Sharpless asymmetric dihydroxylation, to being a fundamental component of pharmacologically active molecules. organic-chemistry.orgnih.gov This broad utility underscores the enduring importance of methanesulfonamide derivatives in the ongoing quest for new and effective therapeutic compounds. nih.govresearchgate.net

Significance of N-(2-hydroxyphenyl)methanesulfonamide in Contemporary Academic Studies

This compound, with the molecular formula C₇H₉NO₃S, is a specific chemical entity that has garnered interest in contemporary research. sigmaaldrich.com Its significance lies in its unique structure, which combines a methanesulfonamide group with a 2-hydroxyphenyl moiety. This combination of a hydrogen-bond donating phenol (B47542) group and a hydrogen-bond accepting sulfonamide group makes it a valuable scaffold for designing molecules that can interact with specific biological targets.

While extensive research on the direct biological activity of this compound is not widely published, its importance can be inferred from studies on closely related analogues. For instance, the derivative N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide has been identified as a potent and selective agonist for alpha 1-adrenoceptors, demonstrating the capacity of this scaffold to mediate significant physiological responses, such as the release of intracellular calcium. nih.gov This particular derivative showed high selectivity and potency, highlighting the pharmacological potential embedded in the N-(hydroxyphenyl)methanesulfonamide core. nih.gov

Furthermore, the N-(2-hydroxyphenyl)amide framework is actively being explored in the development of other classes of therapeutic agents. A notable example is N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative of valproic acid, which has shown potent anti-proliferative effects against various breast cancer cell lines. mdpi.com This compound induces apoptosis and cell cycle arrest, indicating that the N-(2-hydroxyphenyl)amide structure is a promising platform for creating novel anticancer agents. mdpi.com The availability of this compound as a research chemical suggests its role as a key intermediate or building block for the synthesis of these more complex and biologically active molecules in academic and industrial research settings. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₉NO₃S | sigmaaldrich.comuni.lu |

| Molecular Weight | 187.22 g/mol | sigmaaldrich.com |

| CAS Number | 6912-38-5 | sigmaaldrich.com |

| Monoisotopic Mass | 187.03032 Da | uni.lu |

Table 2: Biological Activity of Selected N-(hydroxyphenyl)methanesulfonamide Derivatives

| Compound | Biological Target/Model | Finding | Reference |

|---|---|---|---|

| N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide | alpha 1-adrenoceptors (rabbit ear artery) | Potent agonist with an EC₅₀ of 25 nM. | nih.gov |

| N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide | alpha 2-adrenoceptors (guinea pig atrium) | Weaker activity with an EC₅₀ of 1200 nM, showing high α₁/α₂ selectivity. | nih.gov |

| N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) | MCF-7 Breast Cancer Cells | Induces 68.4% apoptosis after 5 hours of treatment. | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHRISPSSMDQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311726 | |

| Record name | N-(2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6912-38-5 | |

| Record name | 2'-Hydroxymethanesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for N 2 Hydroxyphenyl Methanesulfonamide and Its Analogues

General Synthetic Strategies for Sulfonamide Formation

The construction of the sulfonamide bond (S-N) is a cornerstone of organic synthesis, owing to the prevalence of this functional group in medicinal and materials chemistry. thieme-connect.com The classical and most widely employed method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netrsc.org The base, typically a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. researchgate.net

Beyond this traditional route, a variety of modern strategies have been developed to enhance efficiency, substrate scope, and environmental compatibility. These include methods starting from materials other than sulfonyl chlorides, such as thiols, sulfinate salts, and thiosulfonates. thieme-connect.comrsc.orgacs.org For instance, thiols can be directly converted to N-unsubstituted sulfonamides via an oxidative process using reagents like iodine in combination with an oxidant or a hypervalent iodine reagent. rsc.org The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), represents an effective strategy for introducing the sulfonyl group, particularly when starting from anilines in a Sandmeyer-type reaction. thieme-connect.comorganic-chemistry.org

A summary of common synthetic strategies is presented below.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Amine + Sulfonyl Chloride | Base (e.g., Pyridine, Triethylamine) | Sulfonamide | researchgate.net, rsc.org |

| Thiol + Amine | I₂O₅ or I₂/tBuOOH | Sulfonamide | rsc.org |

| Thiol + N-source | Iron-catalysis, O-pivaloyl-protected hydroxylamine | Primary Sulfinamide | acs.org |

| Sulfonyl Chloride + Amine | Zn reductant, DMF | Sulfinamide | acs.org |

| Thiosulfonate + Amine | Cs₂CO₃, N-bromosuccinimide or Cu-catalysis | Sulfonamide | thieme-connect.com |

| Aniline (B41778) + SO₂ surrogate (DABSO) | Cu catalyst, HCl, then Amine | Sulfonamide | organic-chemistry.org |

Specific Reaction Pathways and Optimized Conditions for N-(2-hydroxyphenyl)methanesulfonamide

While specific literature detailing the optimized synthesis of this compound (CAS 6912-38-5) is not extensively published, its synthesis can be reliably extrapolated from standard procedures for analogous compounds. The most direct and conventional pathway involves the reaction of 2-aminophenol (B121084) with methanesulfonyl chloride.

This reaction follows the general mechanism of nucleophilic attack by the amino group of 2-aminophenol on the electrophilic sulfur atom of methanesulfonyl chloride. The hydroxyl group (-OH) on the phenyl ring is generally less reactive under these conditions than the primary amine (-NH₂). A base is required to quench the HCl byproduct.

Proposed Synthetic Pathway:

2-Aminophenol + Methanesulfonyl Chloride → this compound + HCl

Based on analogous syntheses, such as that for N-(2-iodophenyl)methanesulfonamide, optimized conditions can be proposed.

| Parameter | Proposed Condition | Rationale/Reference |

| Solvent | Dichloromethane (DCM) | A common, inert solvent for this type of reaction. |

| Base | Triethylamine or Pyridine | Efficiently neutralizes the generated HCl. |

| Temperature | 0-5 °C (initial), then Room Temp | Low initial temperature to control the exothermic reaction, followed by stirring at room temperature for completion. |

| Reaction Time | 2-4 hours | Typical duration for similar sulfonamide formations. |

| Purification | Column Chromatography | Standard method for purifying the final product from reactants and byproducts. |

Derivatization of the Phenyl and Hydroxyl Moieties for Structural Diversity

The this compound scaffold can be readily modified to generate a diverse library of analogues. Derivatization can occur at the phenolic hydroxyl group or on the phenyl ring itself.

Hydroxyl Group Derivatization: The hydroxyl group can undergo standard etherification or esterification reactions. For instance, methylation of the hydroxyl group would yield N-(2-methoxyphenyl)methanesulfonamide. The synthesis of related compounds like N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide has been reported, demonstrating the feasibility of this modification. mostwiedzy.pl

Phenyl Ring Derivatization: Substituents can be introduced onto the phenyl ring to modulate the molecule's electronic and steric properties. This is often achieved by using a substituted 2-aminophenol as the starting material. For example, starting with a nitro-substituted 2-aminophenol would lead to a nitro-N-(2-hydroxyphenyl)methanesulfonamide derivative, where the nitro group could be further transformed, for instance, by reduction to an amino group. A study on rofecoxib (B1684582) analogues involved the synthesis of various 3-aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones with different substituents on the phenyl ring, showcasing how such modifications can be used to tune biological activity. nih.gov

Catalytic Approaches in this compound Synthesis

To improve reaction conditions and efficiency, various catalytic systems have been applied to the synthesis of sulfonamides. While specific catalytic syntheses for this compound are not prominent, general catalytic methods are directly applicable.

Transition metals like palladium, copper, ruthenium, and gold have been shown to effectively catalyze different steps in sulfonamide synthesis. organic-chemistry.org For example, palladium catalysts are used in cross-coupling reactions to form C-N bonds, allowing the coupling of sulfonamides with aryl or vinyl halides/triflates. organic-chemistry.org Copper catalysts are employed in Sandmeyer-type reactions to produce sulfonyl chlorides from anilines and in the coupling of thiosulfonates with amines. thieme-connect.comorganic-chemistry.org Furthermore, organocatalysis, using species like N-Heterocyclic Carbenes (NHCs), offers a metal-free alternative. thieme-connect.com A green approach utilizing a natural nanozeolite catalyst under ultrasound irradiation has also been reported for the N-sulfonylation of amines. researchgate.net

| Catalyst | Reaction Type | Substrates | Reference |

| Copper (I) Iodide (CuI) | Sandmeyer-type reaction | Anilines, DABSO | organic-chemistry.org |

| Palladium complexes | C-N Cross-coupling | Enol triflates, Sulfonamides | organic-chemistry.org |

| Gold (Ph₃PAuOTf) | Hydroamination | Unactivated olefins, Sulfonamides | organic-chemistry.org |

| Ruthenium complex | N-methylation | Sulfonamides, Methanol | organic-chemistry.org |

| Iron salts | Sulfinamide synthesis | Thiols, Hydroxylamine salt | acs.org |

| Natural Natrolite nanozeolite | N-sulfonylation | Amines, Sulfonyl chlorides | researchgate.net |

Development of Novel Synthetic Routes for Advanced this compound Derivatives

Recent research has focused on creating more complex molecules that incorporate the N-(2-hydroxyphenyl) moiety for various applications. These efforts have led to the development of novel synthetic routes that build upon the core structure.

One notable example is the synthesis of novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core. nih.govnih.gov The synthesis for these advanced derivatives does not start with a pre-formed sulfonamide but rather builds complexity from 2-aminophenol. A key step involves the Michael addition of 2-aminophenol to acrylic acid to form 3,3'-((2-hydroxyphenyl)azanediyl)dipropionic acid, which is then subjected to further transformations. plos.org

Another area of innovation is the development of one-pot procedures and the use of novel reagents. The direct synthesis of sulfonamides from thiols and amines using hypervalent iodine reagents avoids the need to pre-form and isolate potentially unstable sulfonyl chlorides. rsc.org Similarly, the development of efficient, one-pot protocols for converting sulfonyl chlorides to sulfinamides using zinc reductants showcases a trend towards more streamlined synthetic processes. acs.org These advanced methodologies provide powerful tools for accessing structurally complex derivatives of this compound.

Spectroscopic and Advanced Analytical Characterization of N 2 Hydroxyphenyl Methanesulfonamide

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of N-(2-hydroxyphenyl)methanesulfonamide is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Due to the lack of a publicly available experimental FT-IR spectrum for this compound, the expected vibrational frequencies can be inferred from related structures. For instance, N-(substituted phenyl)-methanesulphonamides show N-H stretching vibrations in the range of 3298–3232 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are observed as strong absorptions between 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. chemicalbook.com The presence of the hydroxyl group on the phenyl ring is anticipated to produce a broad O-H stretching band, typically around 3400 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| O-H (Phenolic) | Stretching | ~3400 (broad) | General Phenolic Compounds |

| N-H (Sulfonamide) | Stretching | 3298 - 3232 | N-(substituted phenyl)-methanesulphonamides chemicalbook.com |

| C-H (Aromatic) | Stretching | 3100 - 3000 | General Aromatic Compounds |

| C-H (Methyl) | Stretching | 3000 - 2850 | General Methyl Groups |

| S=O (Sulfonyl) | Asymmetric Stretching | 1331 - 1317 | N-(substituted phenyl)-methanesulphonamides chemicalbook.com |

| S=O (Sulfonyl) | Symmetric Stretching | 1157 - 1139 | N-(substituted phenyl)-methanesulphonamides chemicalbook.com |

| C=C (Aromatic) | Stretching | 1600 - 1450 | General Aromatic Compounds |

| S-N (Sulfonamide) | Stretching | 926 - 833 | N-(substituted phenyl)-methanesulphonamides chemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the methyl group, the aromatic ring, the amine, and the hydroxyl group.

While a specific ¹H NMR spectrum for the title compound is not available, data from related compounds such as N-(2-iodophenyl)methanesulfonamide suggests that the sulfonamide NH proton appears as a broad singlet around δ 9–10 ppm, and the aromatic protons resonate between δ 7–8 ppm. The protons of the 2-hydroxyphenyl group are expected to show complex splitting patterns due to their ortho, meta, and para relationships. The methyl protons of the methanesulfonyl group would likely appear as a singlet further upfield.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

|---|---|---|---|

| -OH (Phenolic) | Variable, broad | Singlet | General Phenolic Compounds |

| -NH (Sulfonamide) | ~9-10 | Singlet (broad) | N-(2-iodophenyl)methanesulfonamide |

| Aromatic-H | ~6.8-7.5 | Multiplet | N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide |

| -CH₃ (Methanesulfonyl) | ~2.3 | Singlet | N-(2-Methylphenyl)methanesulfonamide |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR data for N-(4-hydroxyphenyl)methanesulfonamide, an isomer of the title compound, can provide an estimation of the chemical shifts. spectrabase.com The carbon attached to the hydroxyl group would be significantly deshielded, as would the carbon attached to the sulfonamide group. The methyl carbon would appear at a much higher field.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Aromatic C-OH | ~150-160 | Predicted for N-(4-hydroxyphenyl)methanesulfonamide spectrabase.com |

| Aromatic C-N | ~130-140 | Predicted for N-(4-hydroxyphenyl)methanesulfonamide spectrabase.com |

| Aromatic C-H | ~115-130 | Predicted for N-(4-hydroxyphenyl)methanesulfonamide spectrabase.com |

| -CH₃ (Methanesulfonyl) | ~40-50 | General Methanesulfonyl Compounds |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 187.22 g/mol .

In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 188.03760. uni.lu A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 u. np-mrd.org This would result in a fragment ion at m/z 124. Other potential fragments would arise from the cleavage of the C-S and S-N bonds.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 188.03760 | Protonated molecule uni.lu |

| [M+Na]⁺ | 210.01954 | Sodium adduct uni.lu |

| [M-H]⁻ | 186.02304 | Deprotonated molecule uni.lu |

| [M+H-SO₂]⁺ | 124.03760 | Loss of sulfur dioxide from the protonated molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and the extent of conjugation in a molecule.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring. Phenolic compounds typically exhibit absorption bands in the UV region. researchgate.net The presence of the sulfonamide group and the hydroxyl group on the aromatic ring will influence the position and intensity of these bands. Quantum calculations on this compound predict absorption in the range of 228.46–499.99 nm. Increased conjugation generally leads to a bathochromic shift (a shift to longer wavelengths).

| Electronic Transition | Expected λmax (nm) | Notes |

|---|---|---|

| π → π | ~200-300 | Characteristic of the substituted benzene ring. The exact position is influenced by the -OH and -NHSO₂CH₃ substituents. |

| n → π | Longer wavelength, weaker intensity | Possible due to the presence of non-bonding electrons on oxygen and nitrogen atoms. |

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and conformational preferences of the molecule.

No experimental X-ray diffraction data for this compound could be located. However, a study on the closely related compound, N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, reveals that molecules in the crystal are linked by C-H···O hydrogen bonds, forming layers. researchgate.net It is plausible that this compound would also exhibit significant intermolecular hydrogen bonding involving the phenolic -OH group and the sulfonamide -NH and -SO₂ groups, leading to the formation of a stable, three-dimensional crystal lattice.

Chromatographic Techniques (e.g., LC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical for its application in research and development. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary and powerful analytical tool for these purposes. This technique offers high sensitivity and selectivity, enabling the separation, identification, and quantification of the target compound and any related impurities.

While specific, detailed research findings on the LC-MS analysis of this compound are not extensively documented in publicly available literature, established methods for the analysis of structurally related compounds, such as other sulfonamides and phenolic compounds, provide a strong basis for developing a robust analytical procedure. nih.govhpst.czoup.com The general approach involves reversed-phase chromatography for separation, followed by mass spectrometric detection for identification and quantification.

Liquid Chromatography Separation:

For the separation of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method is typically employed. nih.gov This involves a non-polar stationary phase, most commonly a C18 column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. hpst.cznih.gov To improve peak shape and resolution, particularly for a phenolic compound like this compound, the mobile phase is often acidified with a small amount of an acid like formic acid or acetic acid. nih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred to ensure the efficient elution of all components in a mixture, from polar to less polar. nih.gov

Mass Spectrometric Detection:

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, as it is a soft ionization method that typically produces an abundant protonated molecule [M+H]⁺ in the positive ion mode. nih.gov This allows for the straightforward determination of the molecular weight of the compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. In this mode, the protonated molecule is selected and fragmented to produce characteristic product ions, which can be used for unambiguous identification and quantification, even in complex matrices.

A summary of a plausible LC-MS method for the analysis of this compound is presented in the table below. These parameters are derived from established methods for similar analytes and represent a typical starting point for method development. nih.govhpst.czoup.comnih.gov

| Parameter | Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |

| Expected [M+H]⁺ | m/z 188.03 |

Purity and Mixture Analysis in Practice:

In a practical application, a solution of the this compound sample would be injected into the LC-MS system. The resulting chromatogram would show a major peak corresponding to the target compound at a specific retention time. The area of this peak is proportional to the concentration of the compound. Any impurities present in the sample would appear as additional peaks at different retention times. By analyzing the mass spectra of these impurity peaks, it is possible to identify them, for instance, as starting materials, by-products from the synthesis, or degradation products. For quantitative analysis, a calibration curve would be constructed using certified reference standards of this compound. This allows for the precise determination of the purity of a sample or its concentration in a mixture.

Computational and Theoretical Investigations of N 2 Hydroxyphenyl Methanesulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods offer a detailed view of the molecule's ground state and are essential for interpreting experimental data and predicting chemical behavior.

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for these calculations. iosrjournals.org DFT methods are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This process involves calculating structural parameters like bond lengths, bond angles, and dihedral angles. iosrjournals.org

Table 1: Example of Geometric Parameters Calculated via DFT/B3LYP

| Parameter | Bond/Angle | Calculated Value (HF/6-311++G(d,p)) | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| Bond Length | C13-H15 | 1.0848 Å | 1.1016 Å |

| Bond Length | C13-H16 | 1.0848 Å | 1.1016 Å |

| Bond Length | C12-H18 | 1.0851 Å | 1.1018 Å |

| Bond Length | C12-H19 | 1.0850 Å | 1.1018 Å |

| Bond Angle | H14-C13-H15 | 109.2° | 109.18° |

| Bond Angle | H14-C13-H16 | 109.2° | 109.18° |

Data derived from calculations on 2-amino-4-methoxy-6-methyl pyrimidine (B1678525), presented for illustrative purposes. iosrjournals.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. It is a powerful method for calculating and interpreting electronic absorption spectra, such as those obtained from UV-Vis spectroscopy. researchgate.netgithub.io This method computes the excitation energies (the energy required to promote an electron to a higher energy level), the corresponding wavelengths, and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For molecules like N-(2-hydroxyphenyl)methanesulfonamide, TD-DFT can predict the electronic transitions, often characterized as π → π* or n → π* transitions, that are responsible for the observed UV-Vis absorption peaks. researchgate.net The accuracy of TD-DFT can vary with the choice of functional, but it generally provides a reliable interpretation of the electronic spectra, correlating theoretical transitions with experimental absorption bands. github.io The analysis helps identify which molecular orbitals are involved in each electronic excitation. researchgate.net

Table 2: Example of TD-DFT Calculated Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

|---|---|---|---|

| S0 → S1 | 3.99 | 310.01 | High |

| S0 → S2 | 4.92 | ~252 | Single Active Transition |

| S0 → Sn | 5.0 - 7.5 | ~248 - 165 | Broad Set of Transitions |

Data derived from TD-DFT calculations on benznidazole, presented for illustrative purposes. researchgate.net

Semi-Empirical Methods (e.g., PM6) in Conformational Analysis and Energy Prediction

Semi-empirical methods, such as PM6 (Parameterization Method 6), offer a computationally less expensive alternative to ab initio and DFT methods. nih.gov These methods use parameters derived from experimental data to simplify quantum mechanical calculations, making them significantly faster. This speed allows for the exploration of large molecules and complex potential energy surfaces.

Their primary application is in the initial stages of computational analysis, particularly for conformational searches. By rapidly calculating the energies of numerous different conformations, semi-empirical methods can identify low-energy structures that can then be subjected to more accurate, higher-level calculations like DFT. nih.gov While less precise, methods like PM6 are valuable for predicting trends in formation enthalpies and exploring the vast conformational space of flexible molecules to find the most stable geometries. nih.gov

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.combiomedres.us Conversely, a small energy gap suggests that a molecule is more reactive, more polarizable, and has lower stability. biomedres.usresearchgate.net Analysis of the HOMO and LUMO energy levels helps in predicting the sites of chemical reactions and understanding intramolecular charge transfer processes. irjweb.com

Table 3: Frontier Molecular Orbital (FMO) Energy Parameters and Their Significance

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, kinetic stability, and polarizability. irjweb.combiomedres.usresearchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards other chemical species. The MEP map is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. Blue regions, conversely, represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These are usually found around hydrogen atoms, particularly those attached to electronegative atoms (like in hydroxyl or amine groups). nih.gov Green and yellow areas represent intermediate potential values. For this compound, the MEP surface would be expected to show negative potential (red) around the oxygen atoms of the sulfonyl and hydroxyl groups, and positive potential (blue) around the hydrogen atoms of the hydroxyl and NH groups, highlighting these as the most reactive sites for intermolecular interactions. nih.gov

Conformational Landscape and Potential Energy Surface Mapping

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt through rotation around its single bonds, and the energy associated with each. libretexts.orgscribd.com A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its geometric coordinates. nih.govchemrxiv.org

By systematically rotating the flexible bonds of this compound—such as the C-S, S-N, and C-N bonds—and calculating the energy at each step, a PES can be generated. chemrxiv.org This mapping allows for the identification of energy minima, which correspond to stable conformations (conformers), and energy maxima, which represent transition states between these conformers. chemrxiv.org This analysis is crucial for understanding the molecule's flexibility, its most probable shapes in different environments, and the energy barriers to conformational change. nih.gov Identifying the global minimum on the PES reveals the most stable, and therefore most abundant, conformation of the molecule under given conditions.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) calculations are commonly employed to predict its spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (FT-IR and Raman). wseas.com Methods like B3LYP with basis sets such as 6-311++G(d,p) are frequently used for these calculations. wseas.comnih.gov

The theoretical vibrational frequencies are typically calculated and then scaled to correct for anharmonicity and the limitations of the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. nih.gov The assignment of these frequencies to specific vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.gov

For this compound, characteristic vibrational frequencies can be predicted for its key functional groups. The O-H stretching vibration of the phenolic group is expected in the range of 3400-3600 cm⁻¹. mdpi.com The N-H stretching vibration of the sulfonamide group is typically observed between 3300 and 3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ region. mdpi.com

The sulfonyl group (SO₂) gives rise to distinct asymmetric and symmetric stretching vibrations. The asymmetric SO₂ stretching is generally found at higher wavenumbers, around 1295–1330 cm⁻¹, while the symmetric stretching occurs in the 1125–1150 cm⁻¹ range. researchgate.net Other important vibrations include C-N stretching, C-O stretching, and various bending and wagging modes of the phenyl ring and methanesulfonyl group. nih.govresearchgate.net

The following table summarizes the predicted vibrational frequencies for key functional groups in this compound based on typical values for similar compounds.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic OH | O-H Stretch | 3400 - 3600 |

| Sulfonamide NH | N-H Stretch | 3300 - 3500 |

| Aromatic CH | C-H Stretch | 3000 - 3100 |

| Sulfonyl SO₂ | Asymmetric Stretch | 1295 - 1330 |

Similarly, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The predicted shifts, when compared with experimental data, can help confirm the molecular structure. nih.gov

Computational Insights into Chemical Reactivity and Stability

Computational methods offer significant insights into the chemical reactivity and stability of molecules through the analysis of their electronic structure. For this compound, these investigations primarily involve the study of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and thermodynamic parameters.

Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller energy gap indicates a molecule is more prone to chemical reactions. nih.gov For molecules similar to this compound, the HOMO-LUMO gap is a key parameter in assessing their reactivity. wseas.comnih.gov

The distribution of HOMO and LUMO orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In related compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed over other parts of the molecule. nih.gov

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the nitrogen atom, are expected to be regions of negative potential, making them likely sites for interaction with electrophiles. wu.ac.th

Thermodynamic Properties and Stability

The following table outlines key computational descriptors and their implications for the reactivity and stability of this compound.

Table 2: Computational Descriptors for Reactivity and Stability

| Descriptor | Significance | Implication for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and kinetic stability. nih.gov | A larger gap suggests higher stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict reactive sites. researchgate.netwu.ac.th | Negative regions (O, N atoms) are prone to electrophilic attack; positive regions (H atoms) to nucleophilic attack. |

| Thermodynamic Parameters (ΔH_f, ΔG_f) | Quantify the thermodynamic stability of the molecule. nih.gov | Lower values indicate greater stability. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and stabilizing interactions. nih.gov | Reveals hyperconjugative interactions that contribute to molecular stability. |

Biological Activity and Pharmacological Potential of N 2 Hydroxyphenyl Methanesulfonamide Derivatives

Enzyme Inhibition Studies and Therapeutic Implications

The sulfonamide moiety is a cornerstone of antibacterial therapy, primarily due to its ability to inhibit dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org This pathway is essential for the production of nucleic acids and certain amino acids, and its disruption is bacteriostatic. researchgate.net DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.govebi.ac.uk Sulfonamides, being structural analogs of PABA, act as competitive inhibitors of DHPS. nih.govwikipedia.orgproteopedia.org

While direct studies on N-(2-hydroxyphenyl)methanesulfonamide are limited, the well-established mechanism of sulfonamides suggests its potential as a DHPS inhibitor. Research into related sulfonamide derivatives has shown promising antimicrobial activity. For instance, a series of N-sulfonamide 2-pyridone derivatives have been synthesized to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, demonstrating a synergistic antimicrobial effect. scirp.org Furthermore, novel N-substituted β-amino acid derivatives featuring a 2-hydroxyphenyl core have exhibited promising antimicrobial activity against multidrug-resistant Gram-positive pathogens, highlighting the therapeutic potential of the 2-hydroxyphenyl scaffold in developing new antimicrobial agents. nih.gov The development of resistance to existing sulfonamide drugs, often through mutations in the DHPS enzyme, necessitates the exploration of new derivatives. nih.govproteopedia.org

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation. nih.govmdpi.com The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

The methanesulfonyl and sulfonamide functionalities are recognized as important pharmacophores in many selective COX-2 inhibitors. nih.gov Several classes of compounds incorporating these groups have demonstrated significant and selective COX-2 inhibitory activity. For example, 1,3,5-triarylpyrazoline derivatives possessing a methanesulfonyl pharmacophore have been synthesized and shown to be selective COX-2 inhibitors with potent in vivo anti-inflammatory activity. nih.gov Similarly, a series of 4-methylsulfonylphenyl derivatives were designed and found to exhibit preferential inhibition of COX-2 over COX-1. researchgate.net

Furthermore, research on 5-methanesulfonamido-1-indanone derivatives led to the identification of a potent, selective, and orally active COX-2 inhibitor. nih.gov The structure-activity relationship studies in this series indicated that the methanesulfonamido group was optimal for activity. nih.gov Sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles have also been reported as highly potent and selective COX-2 inhibitors. nih.gov These findings strongly suggest that this compound and its derivatives are promising candidates for development as selective COX-2 inhibitors for the treatment of inflammatory conditions.

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3,5-Triarylpyrazolines with methanesulfonyl pharmacophore | COX-1, COX-2 | Showed selectivity for COX-2 and good in vivo anti-inflammatory activity. | nih.gov |

| 5-Methanesulfonamido-1-indanone derivatives | COX-2 | Identified as potent, selective, and orally active COX-2 inhibitors. | nih.gov |

| Sulfonamide-substituted (dihydro)pyrrolo[3,2,1-hi]indoles | COX-1, COX-2 | Exhibited highly potent and selective COX-2 inhibition. | nih.gov |

| 4-Methylsulfonylphenyl derivatives | COX-1, COX-2 | Demonstrated clear preferential COX-2 over COX-1 inhibition. | researchgate.net |

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. It has five major isoforms (LDH-1 to LDH-5), which are tetramers of two different subunits, H (heart) and M (muscle). Certain cancer cells exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), leading to an overexpression of LDH, particularly the LDH-A (M) subunit. This makes LDH a potential target for anticancer therapy.

While direct studies on this compound are not widely available, research on structurally related compounds suggests the potential for LDH inhibition. A study on N-hydroxyindole-2-carboxylates bearing sulfonamide substituents at either position 5 or 6 demonstrated inhibitory activity against human LDH isoforms 1 and 5. Some of these compounds were found to be potent inhibitors of LDH-5, acting as competitive inhibitors with respect to both the substrate and the cofactor. This indicates that the sulfonamide moiety can be incorporated into scaffolds that effectively target the LDH active site.

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapeutics. The sulfonamide scaffold has been extensively utilized in the design of inhibitors for various kinases.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are members of the receptor tyrosine kinase family that are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Several studies have reported the design and synthesis of sulfonamide derivatives as potent EGFR and HER2 inhibitors. scirp.orgscirp.orgnih.gov For instance, a series of sulphonamide benzoquinazolinones were developed as dual EGFR/HER2 inhibitors, with some compounds showing more potent activity than the approved drug erlotinib. nih.gov Molecular docking studies have helped in understanding the binding interactions of these sulfonamide derivatives within the kinase domain of EGFR. scirp.orgresearchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a well-established anti-angiogenic strategy in cancer therapy. nih.gov The sulfonamide moiety has been incorporated into numerous potent VEGFR2 inhibitors. nih.govresearchgate.net For example, novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been synthesized and shown to be more active as VEGFR2 inhibitors than the reference drug dasatinib. jst.go.jp Isatin-based sulphonamides have also been developed as dual VEGFR-2 and carbonic anhydrase inhibitors. tandfonline.com

Polo-like Kinase 1 (Plk1): Plk1 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is common in many cancers, making it an attractive target for anticancer drug development. nih.gov While direct evidence for this compound is lacking, related sulfonamide-containing compounds have been investigated as Plk1 inhibitors. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been designed and synthesized as potent PLK4 (a related kinase) inhibitors. rsc.org The general applicability of the sulfonamide scaffold in kinase inhibitor design suggests that derivatives of this compound could also be explored for Plk1 inhibition. benthamdirect.com

| Kinase Target | Compound Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| EGFR/HER2 | Sulphonamide benzoquinazolinones | EGFR: 3.90 µM, HER2: 5.40 µM (for compound 10) | nih.gov |

| VEGFR-2 | Isatin-based sulphonamides | 23.10 nM - 63.40 nM | tandfonline.com |

| VEGFR-2 | Sulfonamides with 3,4-dimethoxyphenyl moiety | More active than dasatinib | jst.go.jp |

| EGFR | Amino pyrimidine (B1678525) derivatives with aminophenylsulfonamide | 0.6 nM (H1975 cells), 4 nM (PC9 cells) for compound 12e | nih.gov |

| PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivatives | 0.1 nM (for compound K22) | rsc.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. sci-hub.se The sulfonamide group is the classical and most potent zinc-binding group for CA inhibitors. mdpi.com

The general structure of this compound, containing a sulfonamide group, makes it a prime candidate for CA inhibition. The phenol (B47542) moiety can also contribute to binding, as phenols are known to inhibit CAs by anchoring to the zinc-bound water molecule in the active site. researchgate.net Numerous studies have demonstrated the potent inhibitory activity of various sulfonamide derivatives against different CA isoforms. sci-hub.seunifi.it For example, benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have been shown to be effective inhibitors of human CA isoforms I, II, IX, and XII. nih.gov The presence of a 2-hydroxyphenyl group in some of these derivatives was found to influence the inhibitory activity and selectivity towards different CA isoforms. nih.gov

| Compound Class | CA Isoform(s) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(aryl)-1H-pyrazole-5-carboxamides | hCA I | Varies with aryl substitution | nih.gov |

| hCA II | Varies with aryl substitution (e.g., 2-hydroxyphenyl substitution had a negative influence on hCA II inhibition) | ||

| N-glycosylsulfonamides with a phenol moiety | hCA I, hCA II | Good inhibitory activity, with selectivity against cytosolic hCA II | researchgate.net |

| Sulfonamide derivatives based on CAN508 | hCA I/II/IX/XII | Ki values in the nM to µM range | sci-hub.se |

The versatility of the sulfonamide scaffold has led to its investigation against a variety of other enzyme targets, suggesting a broad pharmacological potential for this compound derivatives.

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a therapeutic strategy for Alzheimer's disease. Some sulfonamide derivatives have been evaluated for their anticholinesterase activity. For instance, N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives were synthesized and showed inhibitory effects against both AChE and BuChE in vitro.

Lipoxygenase (LOX): Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators of inflammation. nih.gov Inhibition of LOX is a potential therapeutic approach for inflammatory diseases. nih.gov Studies have shown that certain sulfonamide derivatives can act as lipoxygenase inhibitors. For example, a series of sulfonamides derived from p-aminobenzoic acid demonstrated good lipoxygenase inhibitory activities, with some compounds having IC50 values in the micromolar range. nih.gov

Receptor Agonist and Antagonist Activity Profiling (e.g., Alpha-1 Adrenoceptors)

Derivatives of this compound have been identified as potent modulators of adrenoceptors. Notably, research has highlighted their role as both agonists and antagonists, particularly at alpha-1 adrenoceptors, which are crucial in regulating smooth muscle contraction, especially in vascular and prostatic tissue. mdpi.comnih.govnih.gov

One prominent example is the derivative N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, known as SK&F 102652. This compound has been pharmacologically characterized as a potent and selective agonist at alpha-1 adrenoceptors. nih.gov In studies using isolated perfused rabbit ear artery, SK&F 102652 demonstrated a high potency with an EC50 of 25 nM. nih.gov Its selectivity for alpha-1 over alpha-2 adrenoceptors was significant, with a reported alpha-1/alpha-2 selectivity ratio of approximately 48. nih.gov A key finding from the research on SK&F 102652 is its mechanism of action; it induces vasoconstriction primarily by stimulating the release of intracellular calcium stores, rather than relying on the influx of extracellular calcium. nih.gov This property makes it a valuable tool for researchers studying the subtypes and signaling pathways of alpha-1 adrenoceptors. nih.gov

While specific this compound derivatives acting as potent alpha-1 antagonists are not prominently featured in the reviewed literature, the broader class of sulfonamide-containing compounds is well-established in this area. mdpi.comnih.gov Alpha-1 blockers are a cornerstone in the pharmacotherapy of conditions like benign prostatic hyperplasia (BPH), where they relax the smooth muscle of the prostate and bladder neck, improving urinary flow. nih.govnih.gov The development of subtype-selective antagonists, particularly for the alpha-1a adrenoceptor predominant in prostatic tissue, is an active area of research to minimize cardiovascular side effects like orthostatic hypotension. mdpi.comnih.gov

| Compound | Receptor Target | Activity | EC50 (nM) | Selectivity (α1/α2) | Reference |

|---|---|---|---|---|---|

| N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide (SK&F 102652) | Alpha 1-adrenoceptor | Agonist | 25 | ≥ 48 | nih.gov |

| N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide (SK&F 102652) | Alpha 2-adrenoceptor | Agonist (weaker) | 1200 | - | nih.gov |

Anticancer and Antitumor Efficacy in Cellular and Preclinical Models

A review of the scientific literature indicates that the direct in vitro anticancer activity of compounds strictly defined as this compound derivatives is not extensively documented. While some studies have explored the cytotoxic properties of various methanesulfonamide (B31651) derivatives against human cancer cell lines, the specific N-(2-hydroxyphenyl) moiety is not consistently a part of the evaluated structures. For instance, research on methanesulfonamide derivatives of 3,4-diaryl-2-imino-4-thiazolines showed growth inhibition against colon cancer cell lines, but these compounds lack the N-(2-hydroxyphenyl) core and are thus outside the scope of this review.

Based on a targeted literature search, there is currently limited information available regarding the specific antimitotic or antivascular effects of this compound derivatives. These mechanisms are critical in cancer therapy, with antimitotic agents often targeting tubulin polymerization and antivascular agents aiming to disrupt tumor blood supply. However, dedicated studies exploring these activities for this particular class of compounds were not identified.

Antimicrobial and Antiviral Properties

The sulfonamide group is historically significant in antimicrobial chemotherapy. Research has shown that derivatives incorporating the N-(2-hydroxyphenyl) core possess notable antibacterial properties, although information on their antiviral efficacy is sparse.

Studies have investigated the antimicrobial activity of closely related N-(2-hydroxyphenyl)benzenesulfonamide derivatives against clinically relevant bacteria. Specifically, compounds such as N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid have been tested against numerous clinical isolates of Staphylococcus aureus, including methicillin-resistant (MRSA) strains. The results indicated that these compounds exhibited significant inhibitory effects. The introduction of an electron-withdrawing nitro group on the 2-hydroxyphenyl ring was found to markedly increase the antimicrobial activity. One of the derivatives, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid, demonstrated a more potent effect against 21 MRSA isolates than the antibiotic oxacillin, suggesting its potential as a lead compound for developing new agents against resistant Gram-positive pathogens.

| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (50 clinical isolates) | 32 - 512 | |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus (50 clinical isolates) | 32 - 512 |

Anti-inflammatory Potential

A significant area of investigation for this compound derivatives has been their anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation and pain.

One of the most well-characterized derivatives is N-[2-(cyclohexyloxy)-4-nitrophenyl]methanesulfonamide (NS-398). This compound is a derivative where the hydroxyl group of the parent structure is etherified. NS-398 has been established as a selective inhibitor of the COX-2 enzyme. In experimental models using human blood monocytes (which express COX-2) and platelets (which express COX-1), NS-398 demonstrated highly selective inhibition of monocyte COX-2 activity, with a COX-1/COX-2 IC50 ratio greater than 150. This selectivity suggests a potential for providing anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Other research has explored novel chalcone, pyrazoline, and pyridine (B92270) derivatives that incorporate a methanesulfonamide moiety. These compounds were screened for their COX-1/COX-2 inhibitory activities, with several pyrazoline derivatives showing potent anti-inflammatory effects and high COX-2 selectivity indices. This body of work underscores the utility of the methanesulfonamide structure as a pharmacophore for designing new and selective anti-inflammatory agents.

Exploration in Other Therapeutic Areas (e.g., Antiulcer, Antidiabetic)

The therapeutic potential of compounds containing the this compound scaffold has been explored beyond the areas mentioned above, touching upon antiulcer applications. However, research into their antidiabetic properties appears to be limited.

In the realm of antiulcer agents, a structurally distinct analogue incorporating both methanesulfonyl and hydroxyphenyl groups has been developed. The compound, N'-(2-(2-hydroxy-2-(4-hydroxyphenyl))ethyl-N"-methanesulfonyl-N-2-((5-(methylaminomethyl)furfurylthio)ethyl)guanidine (T-593), was designed as a potential antisecretory and mucosal protective agent. Although it is not a direct derivative of the this compound core, its design features elements of the scaffold. T-593 demonstrated potent histamine (B1213489) H2-antagonist activity, superior to the prototype ranitidine (B14927) in preclinical models. Furthermore, it exhibited a gastroprotective effect by enhancing gastric mucosal blood flow and inhibiting the formation of experimentally induced gastric lesions.

A specific literature search for the antidiabetic potential of this compound derivatives did not yield dedicated studies on this therapeutic application.

Mechanism of Action Studies of N 2 Hydroxyphenyl Methanesulfonamide

Molecular Interaction Modes with Biological Macromolecules

The binding of N-(2-hydroxyphenyl)methanesulfonamide derivatives to their biological targets, such as enzymes or receptors, is governed by a range of non-covalent interactions. These interactions determine the affinity and specificity of the compound, forming the basis of its mechanism of action.

Hydrogen bonds are fundamental to the folding of proteins and their interactions with ligands. nih.gov The this compound molecule possesses multiple sites capable of participating in hydrogen bonding, including the hydroxyl (-OH) group, the sulfonamide nitrogen (N-H), and the oxygen atoms of the sulfonyl group (S=O). These groups can act as hydrogen bond donors and acceptors, allowing the compound to form a network of interactions within a protein's binding pocket.

While this compound itself is not halogenated, the introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into sulfonamide scaffolds is a common strategy in drug design to modulate biological activity. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen, nitrogen, or sulfur atom, or an electron-rich aromatic ring. nih.govnih.gov

Studies on halogenated ligands reveal their tendency to form bonds with Lewis bases in the main chain and side chains of amino acids within proteins. nih.gov In co-crystals of other sulfonamides, halogen bonds have been observed, with interactions between an iodine or bromine atom and a nitrogen atom or a π-system of an aromatic ring. nih.gov Interestingly, in some sulfonamide co-crystals, the halogen bond to a π-system (X···π) is preferred over interactions with oxygen or nitrogen atoms. nih.gov The strength of these interactions can be further enhanced by adjacent hydrogen bonds, a phenomenon known as Hydrogen Bond-enhanced Halogen Bonding (HBeXB). mdpi.com This synergy, where hydrogen bonds and halogen bonds coexist and mutually strengthen their interactions, can significantly influence the binding affinity and specificity of halogenated analogs for their targets. mdpi.comresearchgate.net

Furthermore, subtle electronic interactions can have significant stereochemical consequences. For instance, n→π* interactions, where a lone pair of electrons from a nucleophile donates electron density to the antibonding orbital of a nearby carbonyl group, can induce chirality in an otherwise planar, prochiral segment of a molecule. researchgate.net The defined, non-planar structure of this compound and its derivatives is paramount for achieving specific and high-affinity binding to the chiral pockets of biological macromolecules, thereby dictating their biological activity.

Cellular and Biochemical Pathways Affected by this compound

The interactions of this compound and its analogs at the molecular level translate into broader effects on cellular processes. Key among these are the disruption of cell division and the activation of programmed cell death.

A significant mechanism of action for sulfonamide-based compounds is the disruption of the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death). Studies on indole (B1671886) sulfonamides, for example, show that they block cell cycle progression at the M-phase (mitosis). nih.gov This arrest is followed by the induction of apoptosis, which is associated with the phosphorylation of Bcl-2, a key protein in the regulation of cell death. nih.gov

A related compound, N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), has also been shown to induce apoptosis in breast cancer cell lines. mdpi.comnih.gov Treatment with HO-AAVPA significantly increased the percentage of both early and late apoptotic cells. mdpi.com This induction of apoptosis is accompanied by cell cycle arrest. mdpi.comnih.gov Depending on the cell line, these compounds can cause arrest in different phases of the cell cycle; for instance, some compounds lead to arrest in the G1 phase, while others cause arrest in the S or G2/M phases. mdpi.comnih.gov This demonstrates a common pathway for hydroxyphenyl-containing amide and sulfonamide derivatives in exerting their antiproliferative effects.

Table 1: Effect of N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) on Apoptosis in Breast Cancer Cell Lines Data derived from studies on HO-AAVPA, a related hydroxyphenyl derivative.

| Cell Line | Treatment | Exposure Time | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |

| MDA-MB-231 | HO-AAVPA | 48 h | 31.4% | 11.7% | 43.1% mdpi.comnih.gov |

| MCF-7 | HO-AAVPA | 48 h | 37.6% | 17.3% | 54.9% mdpi.comnih.gov |

The mitotic arrest induced by these compounds is often a direct consequence of their interference with the mitotic spindle, the microtubule-based structure responsible for segregating chromosomes during cell division. nih.gov Research on antimitotic indole sulfonamides has demonstrated that they inhibit the polymerization of tubulin into microtubules. nih.gov

These compounds act by suppressing the dynamic instability of microtubules, which is the process of rapid growth and shrinkage essential for proper spindle function. nih.gov At their lowest effective concentrations, these sulfonamides were found to cause the depolymerization of spindle microtubules and disorganization of chromosomes, specifically targeting cells in mitosis without affecting the microtubules of non-dividing (interphase) cells. nih.gov At higher concentrations, interphase microtubules were also depolymerized. nih.gov This disruption of the mitotic spindle assembly prevents proper chromosome alignment and segregation, triggering a cellular checkpoint that leads to mitotic arrest and, ultimately, cell death. nih.govnih.gov

Table 2: Antiproliferative and Antimitotic Effects of Indole Sulfonamide Derivatives on HeLa Cells Data from a study on representative indole sulfonamide derivatives.

| Compound | Half-maximal Inhibitory Concentration (IC₅₀) | Cellular Effect at Lowest Effective Concentration |

| ER-68378 | 6-17 µM | Depolymerization of spindle microtubules, chromosome disorganization nih.gov |

| ER-68384 | 6-17 µM | Depolymerization of spindle microtubules, chromosome disorganization nih.gov |

| ER-68394 | 6-17 µM | Depolymerization of spindle microtubules, chromosome disorganization nih.gov |

Influence on Gene Expression and Protein Synthesis

Similarly, there is a lack of published research on the specific influence of this compound on gene expression and protein synthesis. The mechanism of action for many anticancer agents involves the modulation of genes and proteins that are critical for tumor growth and survival. However, transcriptome and proteome-level analyses have not been reported for this compound. Therefore, it is unknown whether this compound alters the expression of key regulatory genes or the synthesis of proteins involved in cellular processes.

Computational Modeling of Ligand-Target Interactions: Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. While molecular docking studies have been performed for a wide array of sulfonamide derivatives to explore their potential as inhibitors of various enzymes and receptors, there are no specific molecular docking studies for this compound reported in the scientific literature. Such studies would be instrumental in identifying potential biological targets and elucidating the structural basis of its activity, but this information is not currently available.

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl Methanesulfonamide Derivatives

Influence of Functional Group Substitutions on Biological Activity and Selectivity

The biological activity of N-(2-hydroxyphenyl)methanesulfonamide derivatives is intricately linked to the nature and position of their functional groups. SAR studies aim to systematically alter the molecular structure to understand how these changes affect interactions with biological targets, ultimately guiding the design of more potent and selective agents. nih.gov

Role of the Hydroxyl Group in Pharmacological Efficacy

The hydroxyl (-OH) group, particularly when positioned ortho to the methanesulfonamide (B31651) substituent on the phenyl ring, is a key determinant of the pharmacological profile of these compounds. This functional group can significantly influence a molecule's biological activity through several mechanisms. Its ability to participate in hydrogen bonding is paramount, as it can form strong interactions with amino acid residues within the active site of a target protein or enzyme. nih.gov This can lead to increased binding affinity and, consequently, enhanced potency.

Impact of Aromatic and Aliphatic Substitutions on Potency and Target Affinity

The potency and target affinity of this compound analogues can be finely tuned by introducing various substituents on both the aromatic ring and the sulfonamide nitrogen.

Aromatic Substitutions: Modifications to the phenyl ring, beyond the foundational hydroxyl group, can lead to significant changes in biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring, influencing its interaction with the target. For example, in a series of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the position of substituents on the aniline (B41778) ring was found to affect larvicidal activity, suggesting that steric hindrance plays a role in receptor binding. nih.gov Similarly, for some anticancer sulfonamides, substitutions on the benzene (B151609) ring of the arylsulfonamide moiety are critical for their pro-apoptotic activity. mdpi.com

Aliphatic Substitutions: The nature of the alkyl or other aliphatic groups attached to the sulfonamide nitrogen also plays a crucial role in determining the pharmacological profile. In a theoretical study of alkylimino-substituted sulfonamides, the length of the alkylamine chain was found to influence properties such as pKa and hydrophobicity, which in turn affect biological activity. nih.gov The study showed that the strength of intramolecular hydrogen bonding and the partition coefficient (log P) varied with the number of carbon atoms in the alkyl chain. nih.gov

Stereochemical Effects and Chirality in Structure-Activity Relationships

The introduction of chiral centers into a molecule can have profound effects on its pharmacological properties. The differential interaction of enantiomers with a chiral biological target can lead to significant differences in potency, efficacy, and even the nature of the biological response. nih.gov

For sulfonamide derivatives, the synthesis and evaluation of individual enantiomers are crucial for a complete understanding of their SAR. Although specific studies on the stereochemistry of this compound derivatives are limited, research on other chiral sulfonamides has demonstrated the importance of stereochemistry. For instance, a series of chiral sulfonamides possessing N-heterocyclic systems were synthesized and evaluated for their antiviral activity, highlighting that specific stereoisomers may exhibit preferential activity. nih.gov

The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into a specific binding site. Therefore, controlling the stereochemistry is a key strategy in drug design to optimize interactions with the target and improve the therapeutic index.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design strategies become invaluable. dergipark.org.tr Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.govresearchgate.netyoutube.comnih.gov

A pharmacophore model for this compound derivatives would be developed by aligning a set of active compounds and extracting their common chemical features. This model then serves as a 3D query to screen large compound libraries for novel molecules that match the pharmacophore and are therefore likely to be active. This approach can accelerate the discovery of new lead compounds with diverse chemical scaffolds. nih.gov

While a specific pharmacophore model for this compound derivatives is not described in the available literature, the general methodology is well-established. For example, pharmacophore models have been successfully used to identify inhibitors for various targets, including enzymes and receptors. nih.govnih.gov

Rational Design and Optimization of this compound Analogues for Enhanced Bioactivity

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the SAR and the target's structure or the pharmacophore of its ligands. nih.gov The goal is to optimize the lead compound's properties, such as potency, selectivity, and pharmacokinetic profile.

The design of novel this compound analogues would leverage the insights gained from SAR studies. For instance, if a particular substitution on the phenyl ring is found to increase potency, further modifications around that position could be explored. Computational methods such as molecular docking (if the target structure is known) can be used to predict how newly designed molecules will bind to the target, helping to prioritize which compounds to synthesize. nih.gov

A case study on the design of N-(2-hydroxyphenyl)-2-propylpentanamide, a valproic acid derivative, demonstrated the power of in silico design. nih.gov Although not a methanesulfonamide, this example illustrates how computational modeling can lead to the successful design of compounds with improved biological activity. The process typically involves identifying a lead structure, using computational tools to design modifications expected to enhance activity, synthesizing the designed compounds, and then subjecting them to biological evaluation.

Metabolic Fate and Biotransformation Pathways of N 2 Hydroxyphenyl Methanesulfonamide

In Vitro and In Vivo Metabolism Investigations

Comprehensive in vitro and in vivo metabolism studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Typically, in vitro investigations utilize liver microsomes, hepatocytes, and other subcellular fractions to identify potential metabolic pathways in a controlled environment. In vivo studies, usually conducted in animal models, provide a more complete picture of a compound's metabolic profile within a whole organism.

For N-(2-hydroxyphenyl)methanesulfonamide, specific data from such investigations are not readily found in published research.

Identification of Key Metabolic Enzymes and Pathways

The metabolism of many pharmaceutical compounds is primarily carried out by two key enzyme systems: the Cytochrome P450 (CYP) superfamily and enzymes involved in reductive or cleavage pathways.

Cytochrome P450 (CYP) Mediated Metabolism